molecular formula C14H18BrNO4 B112691 Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid CAS No. 500789-07-1

Boc-(R)-3-Amino-3-(2-bromo-phenyl)-propionic acid

Cat. No.: B112691
CAS No.: 500789-07-1
M. Wt: 344.2 g/mol
InChI Key: JLEZYQLFLYPMMA-LLVKDONJSA-N
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Description

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It contains a bromine-substituted phenyl group, an amino group, and a propionic acid moiety, making it a versatile building block for various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Grignard reagent to introduce the phenyl group, followed by bromination and subsequent protection of the amino group .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The bromine-substituted phenyl group can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-3-(2-bromo-phenyl)-propionic acid is unique due to its specific substitution pattern and the presence of both an amino group and a bromine-substituted phenyl group.

Properties

IUPAC Name

(3R)-3-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEZYQLFLYPMMA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148458
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500789-07-1
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500789-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-2-Bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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